molecular formula C19H13ClF3N3O3S B2765862 N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide CAS No. 893929-26-5

N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide

Cat. No.: B2765862
CAS No.: 893929-26-5
M. Wt: 455.84
InChI Key: KIBWIOUDRWXZGY-UHFFFAOYSA-N
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Description

N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C19H13ClF3N3O3S and its molecular weight is 455.84. The purity is usually 95%.
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Biological Activity

N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide is a complex organic compound belonging to the thieno[3,4-c]pyrazole class. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C20H19ClN4O5S2C_{20}H_{19}ClN_{4}O_{5}S_{2}, and it has a molecular weight of approximately 523.0 g/mol. The structural features include a thieno[3,4-c]pyrazole core and a chlorophenyl group that may influence its biological efficacy.

PropertyValue
Molecular FormulaC20H19ClN4O5S2
Molecular Weight523.0 g/mol
IUPAC NameN-[2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl]-4-(trifluoromethyl)benzamide
InChIInChI=1S/C20H19ClN4O5S2/c1-3-26(4-2)34(31,32)18-11-5-15(6-12-18)22(28)24-21-19-13-33(29,30)14-20(19)25-27(21)17-9-7-16(23)8-10-17/h5-12H,3-4,13-14H2,1-2H3,(H,24,28)

1. Antioxidant Activity

Research indicates that thieno[3,4-c]pyrazole derivatives exhibit significant antioxidant properties. A study demonstrated that these compounds could protect erythrocytes from oxidative damage induced by toxic agents such as 4-nonylphenol. The alterations in erythrocyte morphology were significantly reduced when treated with thieno[3,4-c]pyrazole derivatives compared to control groups.

TreatmentAltered Erythrocytes (%)
Control1 ± 0.3
4-Nonylphenol40.3 ± 4.87
Thieno[3,4-c]pyrazole with amino-carbonitrile (7a)12 ± 1.03
Thieno[3,4-c]pyrazole with amino carboxamide (7b)0.6 ± 0.16
Thieno[3,4-c]pyrazole with amino-N-(4-chlorophenyl)carboxamide (7f)3.7 ± 0.37

This suggests that the compound may act as a protective agent against oxidative stress in biological systems .

2. Anti-inflammatory Activity

Thieno[3,4-c]pyrazole derivatives have been shown to inhibit various inflammatory pathways. Some compounds in this class selectively inhibit phosphodiesterase (PDE) enzymes associated with inflammatory responses. This inhibition can lead to reduced symptoms in conditions characterized by chronic inflammation .

3. Antimicrobial Activity

The antimicrobial properties of thieno[3,4-c]pyrazole compounds have been explored in various studies. These compounds demonstrate activity against a range of bacterial strains and fungi. Their mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .

4. Anticancer Activity

Preliminary investigations into the anticancer potential of thieno[3,4-c]pyrazole derivatives have shown promising results against several cancer cell lines including lung (A549), breast (MCF-7), and colon (HCT116). The cytotoxic effects were evaluated using the MTT assay which measures cell viability post-treatment .

The exact mechanism of action for this compound is still under investigation; however, it likely involves interaction with specific molecular targets such as enzymes or receptors linked to inflammatory pathways or oxidative stress responses.

Case Studies

Several studies have highlighted the biological activity of thieno[3,4-c]pyrazole derivatives:

  • Study on Antioxidant Effects : Research conducted on Clarias gariepinus indicated that thieno[3,4-c]pyrazole compounds significantly reduced oxidative damage in erythrocytes exposed to toxic substances .
  • Anti-inflammatory Research : A series of thienopyrazoles demonstrated potent inhibition of PDE7 enzymes in animal models of allergic responses .

Properties

IUPAC Name

N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClF3N3O3S/c20-13-5-7-14(8-6-13)26-17(15-9-30(28,29)10-16(15)25-26)24-18(27)11-1-3-12(4-2-11)19(21,22)23/h1-8H,9-10H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIBWIOUDRWXZGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1(=O)=O)C3=CC=C(C=C3)Cl)NC(=O)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClF3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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